Cas no 1211580-47-0 (2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine)
![2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine structure](https://www.kuujia.com/scimg/cas/1211580-47-0x500.png)
2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Z1269212631
- 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine
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- Inchi: 1S/C8H6ClF3N2/c9-7-13-5-3-1-2-4(5)6(14-7)8(10,11)12/h1-3H2
- InChI Key: OVTDTZCVEWUTHM-UHFFFAOYSA-N
- SMILES: ClC1=NC(C(F)(F)F)=C2C(CCC2)=N1
Computed Properties
- Exact Mass: 222.0171604 g/mol
- Monoisotopic Mass: 222.0171604 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Molecular Weight: 222.59
- Topological Polar Surface Area: 25.8
2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5475332-0.5g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 0.5g |
$1046.0 | 2023-07-10 | |
Enamine | EN300-5475332-1.0g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
Aaron | AR0287IG-10g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 10g |
$7965.00 | 2023-12-16 | |
Aaron | AR0287IG-50mg |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 50mg |
$454.00 | 2025-02-15 | |
Aaron | AR0287IG-500mg |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 500mg |
$1464.00 | 2025-02-15 | |
Enamine | EN300-5475332-10.0g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
Enamine | EN300-5475332-0.05g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 0.05g |
$312.0 | 2023-07-10 | |
Aaron | AR0287IG-2.5g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 2.5g |
$3643.00 | 2023-12-16 | |
Aaron | AR0287IG-250mg |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 250mg |
$941.00 | 2025-02-15 | |
Enamine | EN300-5475332-5.0g |
2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine |
1211580-47-0 | 95% | 5.0g |
$3894.0 | 2023-07-10 |
2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Introduction to 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 1211580-47-0)
2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1211580-47-0, belongs to the pyrimidine class of molecules, which are well-documented for their broad spectrum of biological activities. The structural features of this compound, particularly the presence of a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The significance of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its potential applications across multiple domains, including medicinal chemistry and crop protection. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. In contrast, the chloro substituent provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives. These attributes have positioned this compound as a key building block in the development of novel therapeutic agents.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at specific positions of the pyrimidine ring. Such modifications have led to the discovery of new bioactive molecules with potential applications in oncology, infectious diseases, and inflammatory disorders. The adaptability of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine in these transformations underscores its importance as a synthetic intermediate.
In the realm of agrochemicals, this compound has been explored as a precursor for herbicides and fungicides. The incorporation of fluorine atoms into agrochemicals often improves their efficacy by enhancing their lipophilicity and resistance to degradation. Studies have demonstrated that derivatives of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit promising activity against resistant plant pathogens. This aligns with global efforts to develop sustainable and high-performance crop protection solutions.
The pharmacological profile of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been extensively investigated in preclinical studies. Researchers have focused on its potential as an inhibitor of enzymes involved in cancer cell proliferation and metabolism. Preliminary data suggest that certain analogs derived from this scaffold exhibit inhibitory effects on kinases and other targets relevant to tumor growth. These findings have prompted further exploration into its mechanism of action and therapeutic potential.
The synthesis of 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine itself is a testament to the progress in organic synthesis techniques. Modern methodologies allow for efficient and scalable production of this compound, ensuring its availability for research and industrial applications. The optimization of synthetic routes has also contributed to reducing costs and improving yields, making it more accessible for large-scale manufacturing.
Looking ahead, the future prospects for 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine are promising. Continued research efforts are expected to uncover new applications in drug discovery and agricultural science. Collaborative initiatives between academia and industry will likely drive innovation by leveraging cutting-edge technologies such as computational chemistry and high-throughput screening.
In conclusion, 2-Chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS No. 1211580-47-0) represents a cornerstone in modern chemical research. Its unique structural features and versatile reactivity make it indispensable in pharmaceutical and agrochemical applications. As scientific understanding evolves, this compound will continue to play a pivotal role in advancing therapeutic solutions and sustainable agricultural practices.
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